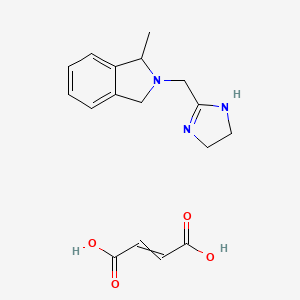
dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an ethyl group and a phenylmethoxycarbonyl group, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of glycine ethyl ester as a starting material, which undergoes amino addition, protective group formation, and ring closure to form the pyrrolidine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-throughput screening and optimization techniques ensures that the industrial production methods are both scalable and sustainable.
化学反应分析
Types of Reactions
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
科学研究应用
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Some compounds similar to dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate include:
- (3R,4S)-4-Methyl-3-hexanol
- (3R,4S)-6,8-Dihydroxy-3,4,5,7-tetramethylisochroman
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
属性
分子式 |
C27H42N2O4 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2/t12-,13+;/m1./s1 |
InChI 键 |
XQYOTLNAUVFWHH-KZCZEQIWSA-N |
手性 SMILES |
CC[C@@H]1CN(C[C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
规范 SMILES |
CCC1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
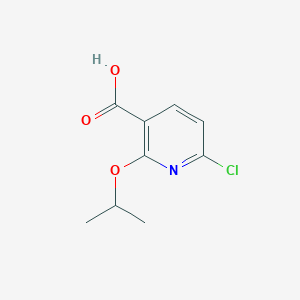
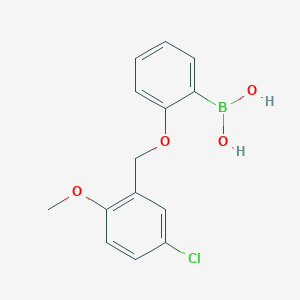
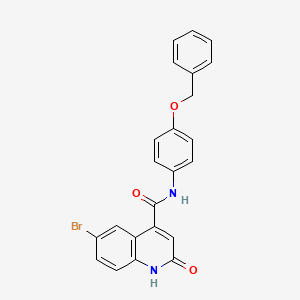
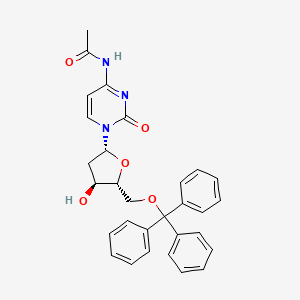

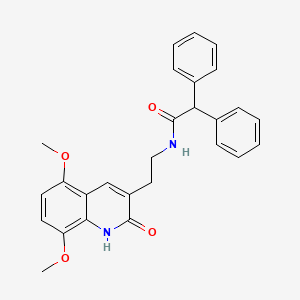
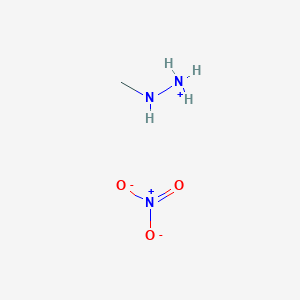
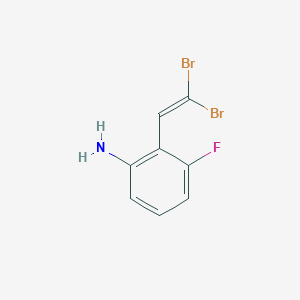
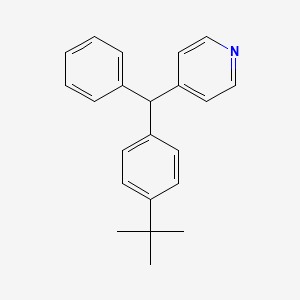
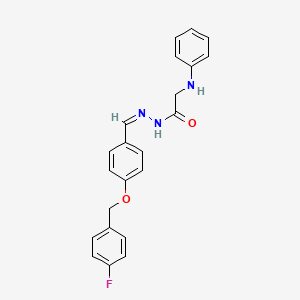
![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)

